
4-Chloro-3-methy-2-butenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-methyl-2-butenenitrile is a compound that may be involved in various organic synthesis processes. While direct studies on this compound are scarce, research on similar compounds provides insights into their potential synthesis methods, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves cyclodimerization or electrooxidative reactions. For instance, 3-methyl-2-butenenitrile can undergo cyclodimerization with lithium diisopropylamide to form complex cyclohexadiene derivatives (Tucker, Golding, & Purvis, 1981). Similarly, electrooxidative processes can lead to the formation of functionalized isoprene units, indicative of the versatility in synthesizing nitrile-containing compounds (Uneyama, Hasegawa, Kawafuchi, & Torii*, 1983).
Molecular Structure Analysis
The structure of nitrile compounds can be elucidated through various spectroscopic methods. For example, the crystal and molecular structure of derivatives have been reported, highlighting the planarity and specific bonding angles that are characteristic of such molecules (Saeed & Simpson, 2012).
Chemical Reactions and Properties
Nitrile compounds participate in diverse chemical reactions, including cyclodimerization and reactions with sodium hydroxide or isopropyl amine, leading to various products (Pihlaja et al., 2011). The electrochemical reduction of butenenitrile shows specific reactivity due to the presence of an acidic hydrogen atom, which affects the polymerization process (Deniau et al., 2006).
Physical Properties Analysis
Physical properties such as solubility, boiling point, and melting point are crucial for understanding the behavior of chemical compounds. While specific data on 4-Chloro-3-methyl-2-butenenitrile is not provided, related studies emphasize the importance of these properties in synthesis and application contexts.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and conditions, are essential for comprehending the compound's utility in organic synthesis. For example, the reactivity under acidic conditions can lead to the synthesis of condensed pyrimidines, demonstrating the compound's versatility (Shishoo et al., 1990).
科学的研究の応用
Electrochemical Reduction and Film Formation 2-Butenenitrile forms nanometer-thick grafted films by electroreduction, a property distinct from other vinylic monomers due to its slightly acidic hydrogen atom. This process leads to the formation of films primarily composed of monomers, dimers, and trimers, demonstrating unique behavior in electrochemical contexts. The carbon-to-nickel bond formation is a notable outcome, offering insights into the chemistry of surface grafting (Deniau et al., 2006).
Kinetic and Mechanistic Studies In situ FTIR spectroscopy was employed to study the isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile, revealing zero-order kinetics. The study offered a detailed look into the molecular changes and the rates at which they occur, providing a kinetic profile that can be valuable for understanding and optimizing this transformation (Bini et al., 2010).
Surface Reactions and Isomerization The reactions of nitriles, including 4-Chloro-3-methyl-2-butenenitrile, on semiconductor surfaces like Ge(100)-2x1 have been studied, revealing the selective and competitive nature of these reactions. The possibility of surface-catalyzed isomerization offers a pathway for altering molecular structures, potentially important for material science and nanotechnology applications (Filler et al., 2003).
Safety And Hazards
Safety data sheets provide information about the potential hazards of 4-Chloro-3-methy-2-butenenitrile. It is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage are necessary to ensure safety .
特性
IUPAC Name |
(E)-4-chloro-3-methylbut-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN/c1-5(4-6)2-3-7/h2H,4H2,1H3/b5-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJPXSSFMNEOQV-GORDUTHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methyl-2-butenenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

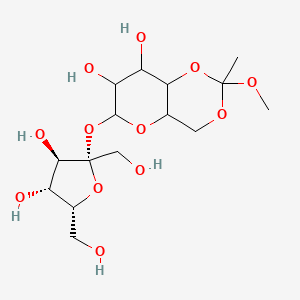
![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)


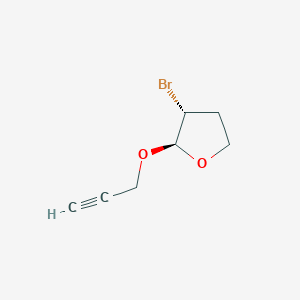
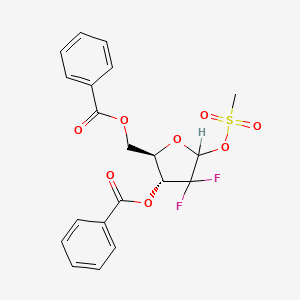



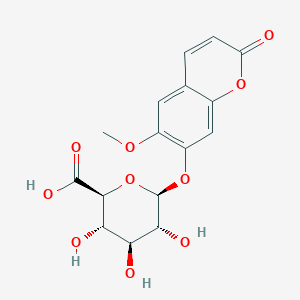
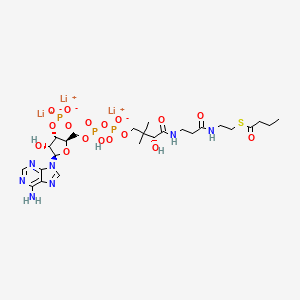
![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
